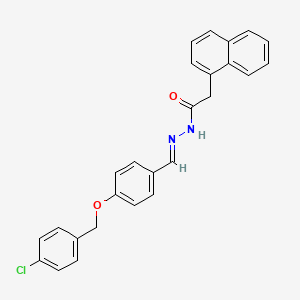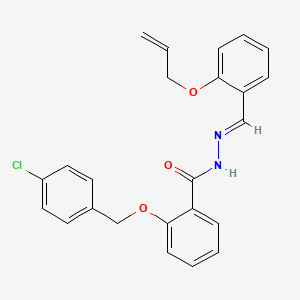
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of aromatic rings and functional groups, making it a versatile candidate for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(1-naphthyl)acetic acid with hydrazine hydrate to form 2-(1-naphthyl)acetohydrazide.
Benzylidene Formation: This intermediate is then reacted with 4-((4-chlorobenzyl)oxy)benzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
In chemistry, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical studies to determine its suitability for further development as a pharmaceutical agent.
Industry
In the industrial sector, N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide may be used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it valuable for creating materials with specific characteristics.
作用机制
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-naphthyl)acetohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-phenyl)acetohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(1-naphthyl)acetohydrazide stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties
属性
CAS 编号 |
764653-78-3 |
|---|---|
分子式 |
C26H21ClN2O2 |
分子量 |
428.9 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C26H21ClN2O2/c27-23-12-8-20(9-13-23)18-31-24-14-10-19(11-15-24)17-28-29-26(30)16-22-6-3-5-21-4-1-2-7-25(21)22/h1-15,17H,16,18H2,(H,29,30)/b28-17+ |
InChI 键 |
LXKRNLASYLBZCF-OGLMXYFKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)
![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12015726.png)
